Methyl 2-(cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate: is a synthetic organic compound that features a cyclopropylamino group, an iodo-substituted pyrazole ring, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Amination: The cyclopropylamino group is introduced through a nucleophilic substitution reaction, where a cyclopropylamine reacts with an appropriate leaving group on the pyrazole ring.
Esterification: Finally, the methyl ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen or other substituents through catalytic hydrogenation or other reducing agents.
Substitution: The iodo group on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Deiodinated products or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving pyrazole-containing compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropylamino group and the iodo-substituted pyrazole ring are likely key functional groups involved in these interactions, potentially affecting molecular recognition and binding affinity.
Comparison with Similar Compounds
- Methyl 2-(cyclopropylamino)-3-(4-chloro-1H-pyrazol-1-yl)propanoate
- Methyl 2-(cyclopropylamino)-3-(4-bromo-1H-pyrazol-1-yl)propanoate
- Methyl 2-(cyclopropylamino)-3-(4-fluoro-1H-pyrazol-1-yl)propanoate
Comparison:
- Uniqueness: The presence of the iodo group in Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate makes it unique compared to its chloro, bromo, and fluoro analogs. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
- Reactivity: The iodo group is a better leaving group compared to chloro, bromo, and fluoro groups, making the compound more reactive in nucleophilic substitution reactions.
- Applications: The unique properties of the iodo group may make this compound more suitable for specific applications, such as radiolabeling for imaging studies or as a precursor for further functionalization.
Biological Activity
Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14IN3O2
- Molecular Weight : 335.14 g/mol
- Key Functional Groups : Cyclopropylamino group, 4-iodo-1H-pyrazole moiety
The unique structure of this compound suggests potential interactions with various biological targets, particularly in the context of inflammation and pain modulation.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly as an anti-inflammatory agent. The pyrazole ring is known for its ability to modulate inflammatory pathways, which could be attributed to its structural similarities with other biologically active compounds.
- Inhibition of Cyclooxygenases (COX) : Compounds similar to this compound have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response.
- Interaction with Lipoxygenases : The compound may also interact with lipoxygenases, further influencing inflammatory pathways.
- Receptor Binding Affinity : Studies suggest that this compound may bind to specific receptors involved in pain perception and inflammation, modulating their activity.
Research Findings and Case Studies
Research has focused on the synthesis and biological evaluation of this compound and its analogs. A summary of relevant findings is presented below:
Study | Findings | Implications |
---|---|---|
Smolecule Research (2024) | Identified potential anti-inflammatory properties through structural analysis. | Suggests therapeutic applications in treating inflammatory diseases. |
BenchChem Analysis (2024) | Explored synthetic routes and highlighted interaction with COX enzymes. | Provides insights into the compound's mechanism of action. |
PubChem Database (2025) | Compiled data on binding affinities and structural characteristics. | Useful for further drug development studies targeting inflammatory conditions. |
Comparative Analysis with Related Compounds
Several related compounds were analyzed to understand the unique biological profile of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Iodo-1H-pyrazole | Pyrazole ring; halogen substituent | Anti-inflammatory properties |
Cyclopropylamine | Cyclopropane moiety; amine functionality | Central nervous system effects |
Methyl 3-(4-chloro-phenyl)-pyrazole | Chlorinated phenyl group; pyrazole ring | Antimicrobial activity |
These comparisons highlight the distinct pharmacological profiles conferred by the specific combination of cyclopropyl and iodo substituents in this compound.
Properties
Molecular Formula |
C10H14IN3O2 |
---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
methyl 2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H14IN3O2/c1-16-10(15)9(13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8-9,13H,2-3,6H2,1H3 |
InChI Key |
PAASMHZBKIIFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=C(C=N1)I)NC2CC2 |
Origin of Product |
United States |
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